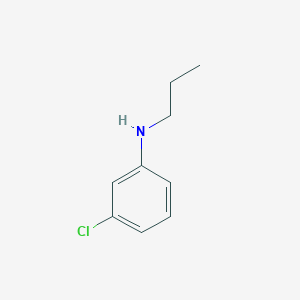

N-(3-chlorophenyl)-N-propylamine

描述

Contextualization within Amine Chemistry and Medicinal Chemistry

Amines are fundamental organic compounds that are ubiquitous in nature and central to the synthesis of a vast array of chemical products, including pharmaceuticals. The reactivity of the amine group in N-(3-chlorophenyl)-N-propylamine allows it to participate in a variety of chemical transformations, making it a versatile building block.

Foundational Significance as a Synthetic Intermediate and Probe Molecule

The primary significance of this compound in contemporary research lies in its utility as a synthetic intermediate. Its amine functionality can be readily modified to introduce a wide range of other chemical groups, allowing for the construction of more complex molecules. For instance, it can undergo acylation, alkylation, and other reactions to form a diverse library of derivatives. These derivatives can then be screened for various biological activities.

Furthermore, the specific substitution pattern of the chlorophenyl ring and the nature of the propyl group can be systematically varied to create a series of related compounds. This approach is fundamental to structure-activity relationship (SAR) studies, where chemists aim to understand how changes in a molecule's structure affect its biological function.

While less documented, the potential of this compound as a probe molecule should not be overlooked. A probe molecule is a compound used to investigate and characterize biological systems, such as receptors or enzymes. By incorporating a reporter group (e.g., a fluorescent tag or a radioactive isotope) into the this compound structure, researchers could potentially create tools to study the binding and function of specific biological targets. The development of such probes is a crucial aspect of chemical biology and drug discovery.

Chemical and Physical Properties of this compound

The following table summarizes some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₂ClN |

| Molecular Weight | 169.65 g/mol |

| CAS Number | 31084-60-3 |

| IUPAC Name | This compound |

| InChI Key | PUAWLYFOEYNUKP-UHFFFAOYSA-N |

| Canonical SMILES | CCCNCC1=CC(=CC=C1)Cl |

Data sourced from multiple chemical suppliers and databases. scbt.comsigmaaldrich.com

Research Findings

Detailed research explicitly detailing the use of this compound as a synthetic intermediate or probe molecule is limited in publicly available literature. However, the structural components of the molecule are present in various compounds investigated in medicinal chemistry. For instance, the N-propylamino group is a feature in some compounds designed as receptor antagonists, and the 3-chlorophenyl moiety is a common substituent in centrally acting agents. The synthesis of derivatives from this compound would likely follow standard organic chemistry reactions involving secondary amines.

Structure

3D Structure

属性

IUPAC Name |

3-chloro-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAWLYFOEYNUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(3-chlorophenyl)-N-propylamine and its Analogs

Reductive amination is a widely employed and versatile method for the synthesis of amines, including N-propyl amines. wikipedia.orgyoutube.com This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.orgmasterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of 3-chloroaniline (B41212) with propanal.

The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal which then dehydrates to an imine. wikipedia.org This imine is subsequently reduced by a suitable reducing agent present in the reaction mixture. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the carbonyl starting material. masterorganicchemistry.com The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

The versatility of this method allows for the synthesis of a wide array of N-propyl-substituted amines by varying the carbonyl and amine starting materials. organic-chemistry.org For instance, different substituted anilines can be reacted with propanal to generate a library of N-propyl aniline (B41778) derivatives.

Table 1: Examples of Reductive Amination for N-Propyl Amine Synthesis

| Amine Reactant | Carbonyl Reactant | Reducing Agent | Product |

| 3-Chloroaniline | Propanal | NaBH₃CN | This compound |

| Aniline | Propanal | NaBH(OAc)₃ | N-Propylaniline |

| 4-Bromoaniline | Propanal | NaBH₄ | N-(4-bromophenyl)-N-propylamine |

This table illustrates the general applicability of reductive amination for synthesizing various N-propyl amines.

The formation of the C-N bond in this compound can also be achieved through nucleophilic substitution reactions. docbrown.infochemguide.co.uk A common approach involves the reaction of propylamine (B44156) with a suitable halogenated aromatic precursor, such as 1,3-dichlorobenzene (B1664543) or 1-bromo-3-chlorobenzene (B44181). However, traditional nucleophilic aromatic substitution often requires harsh reaction conditions and may suffer from limited substrate scope. wikipedia.org

A more modern and efficient alternative is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org This powerful method allows for the formation of C-N bonds under milder conditions and with a broader range of substrates and functional group tolerance. wikipedia.org In this context, this compound could be synthesized by coupling propylamine with 1-bromo-3-chlorobenzene or 1,3-dichlorobenzene in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acs.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. wikipedia.org

Another approach involves the direct alkylation of an amine with an alkyl halide. masterorganicchemistry.com However, this method can be difficult to control and often leads to over-alkylation, producing a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. chemguide.co.ukmasterorganicchemistry.com To synthesize this compound via this route, one could react 3-chloroaniline with 1-propyl bromide. To favor the formation of the secondary amine, reaction conditions would need to be carefully controlled, often using an excess of the aniline.

Condensation reactions are fundamental in organic synthesis for the formation of various functional groups. In the context of synthesizing N-propyl-substituted derivatives, condensation reactions can be employed to form an imine, which can then be isolated and subsequently reduced to the desired amine. For example, the condensation of 3-chloroaniline with propanal under dehydrating conditions would yield N-(3-chlorophenyl)propan-1-imine. nih.gov This imine can then be reduced in a separate step using a variety of reducing agents, such as sodium borohydride or catalytic hydrogenation, to afford this compound.

This two-step approach offers more control over the reaction compared to a one-pot reductive amination, as the intermediate imine can be purified before reduction. This can be advantageous when dealing with sensitive substrates or when side reactions are a concern.

The reduction of amide and imine precursors provides another synthetic route to this compound. libretexts.orgstrath.ac.uk

Reduction of Amides: An amide precursor, such as N-(3-chlorophenyl)propanamide, can be reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. masterorganicchemistry.com The reaction involves the addition of a hydride to the amide carbonyl, followed by elimination of the oxygen atom to form an iminium ion, which is then further reduced to the amine. masterorganicchemistry.com This method is effective for producing primary, secondary, and tertiary amines from the corresponding amides. masterorganicchemistry.com

Reduction of Imines: As mentioned previously, imines are key intermediates in reductive amination pathways. libretexts.org The isolated imine, N-(3-chlorophenyl)propan-1-imine, can be readily reduced to this compound. organic-chemistry.org A variety of reducing agents can be employed for this purpose, including sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni). libretexts.orgorganic-chemistry.org The choice of reducing agent can depend on the presence of other functional groups in the molecule.

Recent advancements have also explored metal-free reduction methods. For instance, hydrosilanes, activated by a Lewis base, have been shown to be effective in the reduction of iminiums. nih.gov

Derivatization and Functionalization Reactions

Once synthesized, the this compound molecule can be further modified to create a diverse range of derivatives with potentially new properties and applications.

The secondary amine functionality in this compound is a key site for further chemical modification through N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of an additional alkyl group onto the nitrogen atom can be achieved through reaction with an alkyl halide. For example, reacting this compound with methyl iodide would yield N-(3-chlorophenyl)-N-methyl-N-propylamine. However, as with the initial synthesis, over-alkylation to form a quaternary ammonium salt is a potential side reaction. A more controlled method for N-alkylation is reductive amination, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent. masterorganicchemistry.com

N-Acylation: The amine can be readily acylated by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, treatment of this compound with acetyl chloride would produce N-acetyl-N-(3-chlorophenyl)-N-propylamine. This reaction is generally high-yielding and provides a straightforward method for introducing an acyl group, which can alter the electronic and steric properties of the molecule. A variety of acylating agents can be used to introduce different functionalities. scribd.com

Derivatization is a common strategy in analytical chemistry to improve the chromatographic properties or detectability of amines. thermofisher.comrsc.orglibretexts.org Reagents such as dansyl chloride, dabsyl chloride, and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with primary and secondary amines to form highly UV-active or fluorescent derivatives. rsc.orglibretexts.org

Table 2: Common Derivatization Reactions of this compound

| Reaction Type | Reagent | Product |

| N-Alkylation | Methyl iodide | N-(3-chlorophenyl)-N-methyl-N-propylamine |

| N-Acylation | Acetyl chloride | N-acetyl-N-(3-chlorophenyl)-N-propylamine |

| N-Sulfonylation | Dansyl chloride | N-(3-chlorophenyl)-N-propyl-5-(dimethylamino)naphthalene-1-sulfonamide |

This table provides examples of common derivatization reactions that can be performed on the amine moiety of this compound.

Modification of the Chlorophenyl Ring (e.g., further substitution, ring transformations)

The chlorophenyl ring of this compound offers a platform for further functionalization through various aromatic substitution reactions. These modifications can be used to introduce a wide range of substituents, thereby altering the molecule's physical, chemical, and biological properties.

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org In the context of this compound, the secondary amine group can act as a directed metalation group (DMG). The nitrogen atom's lone pair of electrons can coordinate to a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, directing the deprotonation to the ortho position (C2 or C6) of the chlorophenyl ring. This generates a lithiated intermediate that can then react with various electrophiles to introduce substituents specifically at the ortho position. The choice of base and reaction conditions is crucial to favor ortho-metalation over other potential reactions. baranlab.orguwindsor.caharvard.edu

Table 1: Potential Electrophiles for Directed ortho-Metalation of this compound

| Electrophile | Introduced Substituent |

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| Aldehydes (RCHO) | Hydroxymethyl (-CH(OH)R) |

| Ketones (RCOR') | Hydroxyalkyl (-C(OH)RR') |

| Alkyl halides (RX) | Alkyl (-R) |

| Iodine (I₂) | Iodo (-I) |

| Disulfides (RSSR) | Thioether (-SR) |

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling , provide another versatile method for modifying the chlorophenyl ring. nih.govharvard.edulibretexts.org This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. To apply this to this compound, the chloro-substituent itself can potentially participate in the coupling, or another halo-substituent could be introduced onto the ring to act as the coupling partner. For instance, if the starting material were a di-halogenated aniline derivative, selective coupling at one position could be achieved. The success of such reactions depends heavily on the choice of palladium catalyst, ligands, and reaction conditions to achieve high yields and selectivity. nih.govnih.gov

Introduction of Bridging Structures and Linkers

The introduction of bridging structures and linkers to this compound can lead to the formation of more complex, polycyclic, or conformationally constrained molecules. These modifications are often pursued in medicinal chemistry to explore the spatial requirements of biological targets.

One approach to introduce a bridging structure is through intramolecular cyclization reactions . For example, if a suitable functional group is introduced onto the propyl chain or the chlorophenyl ring, it can be induced to react with another part of the molecule to form a new ring. An example of this strategy is the AlCl₃-catalyzed intramolecular cyclization of N-arylpropynamides. nih.gov While not directly applied to this compound in the provided literature, this methodology suggests that if an alkyne-containing side chain were introduced, it could potentially undergo cyclization onto the aromatic ring.

Another strategy involves the use of bifunctional reagents that can react with both the amine and another position on the molecule. For instance, a linker could be attached to the nitrogen atom, with the other end of the linker bearing a reactive group capable of undergoing an intramolecular reaction with the chlorophenyl ring, such as a Friedel-Crafts alkylation or a metal-catalyzed cross-coupling reaction. The synthesis of citalopram (B1669093) analogues, for example, involves the formation of a dihydroisobenzofuran ring, which serves as a complex bridged structure. nih.gov

Enantioselective Synthesis and Chiral Resolution Techniques

This compound itself is not chiral. However, if a stereocenter is introduced into the molecule, for example by modification of the propyl chain or the aromatic ring, the resulting enantiomers may exhibit different biological activities. The synthesis of single enantiomers is therefore a critical aspect of medicinal chemistry research.

Enantioselective Synthesis aims to directly produce a single enantiomer. One of the most common methods for the asymmetric synthesis of chiral amines is the asymmetric reduction of imines . rsc.orgnih.govgoogle.com This can be achieved by reacting a suitable prochiral imine with a chiral reducing agent or, more commonly, a non-chiral reducing agent in the presence of a chiral catalyst. For a molecule like this compound, a precursor imine could be formed from 3-chloroaniline and a propanal derivative, followed by asymmetric hydrogenation using a transition metal catalyst (e.g., iridium or rhodium) complexed with a chiral ligand. google.com The choice of catalyst and ligand is crucial for achieving high enantioselectivity. nih.gov Another approach involves the use of chiral auxiliaries, such as Ellman's sulfinamide, which can be condensed with an aldehyde to form a chiral N-sulfinylimine that then undergoes diastereoselective addition of a nucleophile. nih.gov

Chiral Resolution is the process of separating a racemic mixture into its individual enantiomers. This is often a more practical approach when an efficient enantioselective synthesis is not available.

A common method for chiral resolution is the formation of diastereomeric salts . wikipedia.orgnih.govwikipedia.org This involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid like tartaric acid or mandelic acid. nih.govwikipedia.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgnih.gov Once separated, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

Chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) , is another powerful technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. nih.gov The choice of the CSP and the mobile phase is critical for achieving good resolution. For analytical purposes, derivatization of the amine with a chiral derivatizing agent can also be employed to form diastereomers that can be separated on a standard achiral column. nih.gov

Enzymatic kinetic resolution offers a green and highly selective method for separating enantiomers. nih.govnih.gov This technique utilizes an enzyme, often a lipase (B570770), that selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. nih.gov For example, a lipase could be used to selectively acylate one enantiomer of a racemic alcohol precursor to a chiral this compound derivative. The acylated and unreacted enantiomers can then be separated.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric acid | Chiral Acid |

| (-)-Tartaric acid | Chiral Acid |

| (S)-(+)-Mandelic acid | Chiral Acid |

| (R)-(-)-Mandelic acid | Chiral Acid |

| (1S)-(+)-10-Camphorsulfonic acid | Chiral Acid |

| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid |

| Brucine | Chiral Base (for acidic compounds) |

| (1R,2R)-1,2-Diphenylethylenediamine | Chiral Diamine |

Spectroscopic and Structural Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the electronic environment of nuclei within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of N-(3-chlorophenyl)-N-propylamine is anticipated to exhibit distinct signals corresponding to the aromatic protons of the chlorophenyl ring and the aliphatic protons of the propyl group. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms, as well as the aromatic ring current.

The protons on the propyl group would likely appear as follows: the terminal methyl (CH₃) protons as a triplet, the adjacent methylene (B1212753) (CH₂) protons as a sextet (or multiplet), and the methylene protons attached to the nitrogen (N-CH₂) as a triplet. The N-H proton of the secondary amine is expected to appear as a broad singlet, and its chemical shift can be concentration-dependent. The aromatic protons on the 3-chlorophenyl ring would present as a complex multiplet in the downfield region of the spectrum.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 7.2 | Multiplet | - |

| NH | 3.5 - 4.5 | Broad Singlet | - |

| N-CH₂- | 2.9 - 3.2 | Triplet | ~7 |

| -CH₂- | 1.5 - 1.8 | Sextet | ~7 |

| -CH₃ | 0.8 - 1.0 | Triplet | ~7 |

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected for the aromatic carbons of the 3-chlorophenyl ring and three signals for the propyl group carbons. The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the nitrogen atom (C-N) in the aromatic ring would show characteristic downfield shifts. The chemical shifts of the propyl group carbons are influenced by their proximity to the electronegative nitrogen atom. docbrown.infochemicalbook.com

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C (Aromatic, C-N) | 145 - 150 |

| C (Aromatic, C-Cl) | 133 - 136 |

| C-H (Aromatic) | 115 - 130 |

| N-CH₂- | 45 - 50 |

| -CH₂- | 20 - 25 |

| -CH₃ | 10 - 15 |

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen environment in molecules like this compound. The chemical shift of the nitrogen atom is highly sensitive to its hybridization and the electronic nature of its substituents. For a secondary aromatic amine, the nitrogen lone pair is delocalized into the aromatic ring, which influences its chemical shift. The expected chemical shift for the nitrogen in this compound would fall within the typical range for secondary aromatic amines. science-and-fun.defigshare.comresearchgate.net The protonation of the amine nitrogen would lead to a significant change in its chemical shift, providing further structural information. sintef.no

Predicted ¹⁵N NMR Chemical Shift Range for this compound

| Nucleus | Predicted Chemical Shift Range (δ, ppm) |

| Nitrogen (N) | 0 - 90 (relative to NH₃) |

Disclaimer: The data presented in this table is a general range for secondary aromatic amines and is not specific experimental data for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Fingerprinting

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the molecule.

The IR spectrum of this compound would display characteristic absorption bands. A notable feature would be the N-H stretching vibration of the secondary amine, typically appearing as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic propyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range, and the C-Cl stretching vibration will be present in the fingerprint region, typically between 600 and 800 cm⁻¹.

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The presence of the chlorophenyl group, an aromatic chromophore, will result in characteristic absorption bands in the UV region. Typically, substituted benzenes show a primary band (π → π) around 200-220 nm and a secondary, less intense band (n → π) at longer wavelengths, around 250-280 nm. The substitution on the aromatic ring will influence the exact position and intensity of these absorption maxima.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways for N-alkyl anilines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to the formation of a stable iminium ion. Another significant fragmentation would be the loss of an ethyl group from the propyl chain. The presence of chlorine would be indicated by the isotopic pattern of the molecular ion and chlorine-containing fragment peaks, with the presence of an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and can provide detailed information about the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of N-(3-chlorophenyl)-N-propylamine, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield fundamental data on its electronic properties and reactivity. researchgate.net

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.govnih.gov A smaller gap suggests higher reactivity. These calculations would also generate a molecular electrostatic potential (MEP) map, which visualizes the electron density distribution and highlights regions susceptible to electrophilic or nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic amines.

The flexibility of the N-propyl group and its rotation relative to the 3-chlorophenyl ring mean that this compound can exist in multiple conformations. nih.gov Ab initio methods, like Hartree-Fock (HF), and more computationally efficient semi-empirical methods could be used to perform a conformational search. researchgate.net This process would identify various stable conformers and calculate their relative energies, providing insight into the most likely shapes the molecule adopts at equilibrium. nih.gov

Table 2: Hypothetical Relative Energies of Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 178° (anti) | 0.00 | 75.3 |

| 2 (Local Minimum) | 65° (gauche) | 1.25 | 14.5 |

| 3 (Local Minimum) | -68° (gauche) | 1.30 | 10.2 |

Note: This table is a hypothetical representation based on conformational analyses of similar N-alkylated anilines.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov If a biological target for this compound were hypothesized, for instance, a neurotransmitter receptor or an enzyme, docking simulations could predict its binding mode and affinity. mdpi.comnih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible binding poses and scores them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. biointerfaceresearch.com The results would identify key amino acid residues in the binding pocket that interact with the 3-chlorophenyl ring, the amine nitrogen, or the propyl chain.

Table 3: Illustrative Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Hypothetical GPCR | -8.5 | Phe198, Trp345, Asp110 | π-π stacking with phenyl ring; Salt bridge with amine |

| Hypothetical Kinase | -7.2 | Leu244, Val290, Ala310 | Hydrophobic interactions with propyl and phenyl groups |

Note: The data presented are for illustrative purposes to show typical outputs of a molecular docking study.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, complementing the static picture from docking. nih.govnih.gov An MD simulation of this compound, either in a solvent like water or bound to a protein target, would reveal its conformational flexibility. nist.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of a series of compounds with their biological activity. Should a set of analogous compounds with known activities be available, a QSAR model could be developed to predict the activity of this compound.

The theoretical framework involves:

Data Collection: Assembling a dataset of molecules with measured biological activity.

Descriptor Calculation: For each molecule, calculating a range of numerical descriptors that encode structural, electronic, and physicochemical properties (e.g., molecular weight, logP, HOMO/LUMO energies, topological indices).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create a mathematical equation relating the descriptors to the activity.

Validation: Rigorously testing the model's predictive power on an external set of compounds not used in model training.

For this compound, such a model could predict its potential activity based on its calculated descriptors, providing a valuable hypothesis for experimental testing. mdpi.com

Structure Activity Relationship Sar Investigations

Impact of Substituents on the Amine Nitrogen (e.g., N-alkyl chain length and branching)

The nature of the alkyl group on the amine nitrogen is a significant determinant of biological activity. The length and branching of the N-alkyl chain can influence binding affinity, selectivity, and physical properties of the molecule.

Research on various classes of compounds demonstrates the functional role of N-alkyl chains in tuning molecular properties. For instance, in a series of indene-1,3-dionemethylene-1,4-dihydropyridine derivatives, the length of the N-alkyl chain was found to alter the fluorescence properties in the aggregated state. rsc.org A general trend observed was that the emission wavelengths decreased as the N-alkyl chain length increased. rsc.org This highlights that even simple changes to the alkyl chain can modulate intermolecular interactions. rsc.org

In other studies, the length of the alkyl chain has been shown to affect conformational isomerism and charge distribution among ion-pairs. nih.gov For example, while the hydrogen bond between a C2-H and a chloride anion was not significantly affected by alkyl chain length in certain ionic liquids, other vibrations within the molecule showed significant variation, indicating a redistribution of charge. nih.gov Studies on N-alkyl-p-nitroanilines have also demonstrated that the length of the alkyl chain plays a critical role in determining the crystal lattice structure, which in turn affects the material's properties. rsc.org In the context of receptor binding, modifications to the N-alkyl substituent are a key strategy. For example, in a series of histamine (B1213489) H3 receptor antagonists, the presence of an N-methyl-N-propylamino group was a feature of potent compounds. nih.gov

Table 1: Impact of N-Alkyl Chain Length on Molecular Properties

| Compound Class | N-Alkyl Chain Variation | Observed Effect | Source |

|---|---|---|---|

| Indene-1,3-dionemethylene-1,4-dihydropyridines | Increasing length | Decrease in fluorescence emission wavelength | rsc.org |

| Imidazolium Chloride Ionic Liquids | Increasing length (C2 to C10) | Perturbation of alkyl chain vibration, indicating charge redistribution | nih.gov |

Influence of Halogenation Pattern on the Phenyl Ring (e.g., position and number of chlorine atoms)

The position and number of halogen atoms on the phenyl ring are crucial for the biological activity of N-phenylpropylamine derivatives. The electronic and steric properties of halogens like chlorine and fluorine can significantly alter a compound's ability to interact with its target.

In studies of N-arylpiperazine-based compounds with antimycobacterial activity, the substitution on the phenyl ring was a key factor. For instance, a derivative with a 3,4-dichlorophenyl group showed potent activity against Mycobacterium tuberculosis. mdpi.com The introduction of electron-withdrawing groups, such as chloro and fluoro, into the aromatic ring of trans-2-fluoro-2-phenylcyclopropylamine analogues was found to increase the inhibition of both monoamine oxidase A (MAO-A) and MAO-B. researchgate.net

Table 2: Effect of Phenyl Ring Halogenation on Biological Activity

| Compound Series | Halogenation Pattern | Biological Target/Activity | Source |

|---|---|---|---|

| N-Arylpiperazine Conjugates | 3,4-dichlorophenyl | Antimycobacterial (M. tuberculosis) | mdpi.com |

| Fluorinated Phenylcyclopropylamines | p-Chloro or p-Fluoro | Increased inhibition of MAO-A and MAO-B | researchgate.net |

| Prostanoid Antagonists | 2,4-dichlorophenyl | Potent and selective EP3 receptor antagonism | ebi.ac.uk |

| N-Arylpiperazines | 4-fluorophenyl | Activity against M. kansasii | mdpi.com |

Role of the Propyl Chain Length and Saturation

The three-carbon propyl chain in N-(3-chlorophenyl)-N-propylamine is a critical linker, and modifications to its length, rigidity, and saturation can have a substantial impact on biological activity. This chain acts as a spacer, positioning the substituted phenyl ring and the amine group at an optimal distance for interaction with a biological target.

In the development of TRPV1 antagonists, a propanamide structure was found to exhibit higher binding affinity and more potent antagonism compared to related thiourea (B124793) analogs. researchgate.net This indicates the importance of the three-carbon backbone in this specific orientation. The stereochemistry of this chain can also be crucial; for the propanamide antagonists, the (S)-configuration was markedly more potent than the (R)-isomer, suggesting a highly specific stereochemical interaction with the receptor. researchgate.net

The flexibility of this chain is also a key parameter. In the design of histamine H3 antagonists, replacing a conformationally restricted piperidine (B6355638) ring with a more flexible 3-(methylamino)propyloxy chain resulted in compounds with altered potency, demonstrating that flexibility can be either beneficial or detrimental depending on the specific molecular context. nih.gov

Conformational Restriction and its Effects on Biological Activity

Restricting the conformation of flexible molecules is a powerful strategy in drug design to enhance potency and selectivity. By locking the molecule into a specific, biologically active conformation, the entropic penalty of binding is reduced, and interaction with the target can be improved.

Studies on tyramine (B21549) analogues have shown that conformationally restricted versions, such as phenolic 2-aminotetralins, exhibit greatly enhanced activity compared to their flexible counterparts. nih.gov This increase in potency is attributed to the restriction of the side-chain's conformation. nih.gov However, excessive rigidity can also be detrimental. In the same study, conformationally defined benzobicyclooctylamines were less active than the aminotetralins, likely due to steric hindrance from the extra bridging atoms preventing optimal binding. nih.gov

This principle has been applied across different compound classes. For instance, incorporating a 4-hydroxypiperidine (B117109) core, which acts as a conformationally restricted version of a 3-amino-1-propanol moiety, was a successful strategy in developing potent histamine H3 receptor antagonists. nih.gov The rotational flexibility and conformational shape of N-Naphthyl-cyclopenta[d]pyrimidines also led to significant differences in their biological activities, with a more flexible compound being the most potent in the series. nih.gov This suggests that while conformational restriction is a valuable tool, a certain degree of rotational freedom might be necessary for optimal receptor engagement in some cases.

Hybrid Compound Design and SAR Analysis

Hybrid compound design involves combining pharmacophoric elements from different molecular classes to create a new chemical entity with enhanced or novel biological activity. This approach has been successfully used in the development of molecules based on N-arylpiperazine scaffolds.

For example, hybrid molecules containing a lipophilic 3-trifluoromethylphenyl moiety, a polar carbamoyloxy bridge, and a piperazine (B1678402) fragment were synthesized and evaluated for antimycobacterial activity. mdpi.com This design strategy led to the identification of compounds with potent activity against Mycobacterium tuberculosis. mdpi.com The SAR analysis of these hybrids revealed that the combination of the trifluoromethylphenyl group with a dichlorophenyl-piperazine moiety resulted in the most effective compounds. mdpi.com

Receptor Interactions and Biochemical Target Engagement in Vitro Studies

Serotonin (B10506) Receptor (5-HT) Interactions

N-(3-chlorophenyl)-N-propylamine and its analogs have been studied for their affinity towards several serotonin receptors, which are implicated in a wide range of physiological and pathological processes.

5-HT1A Receptor

The 5-HT1A receptor is a key target for antidepressant and anxiolytic drugs. nih.gov Some N-substituted-3-arylpyrrolidines, which share structural similarities with this compound, have been identified as potent and selective ligands for the 5-HT1A receptor. nih.gov Specifically, N-[(N-saccharino)butyl]pyrrolidines demonstrated high potency and selectivity. nih.gov Trazodone, a well-known antidepressant, and its derivatives also show affinity for the 5-HT1A receptor. nih.gov

5-HT2A Receptor

The 5-HT2A receptor is involved in various functions, including cognition and mood. N-benzyl phenethylamines, which are structurally related to the compound of interest, have demonstrated significantly increased affinity for the 5-HT2A receptor compared to their simpler N-alkyl counterparts. nih.gov This substitution also enhances selectivity for the 5-HT2A receptor over 5-HT2C and 5-HT1A receptors. nih.gov Functional assays have confirmed that these N-benzyl phenethylamines act as potent and highly efficacious agonists at the rat 5-HT2A receptor. nih.gov Furthermore, a series of N-benzylated-5-methoxytryptamine analogs showed high affinity for the 5-HT2 receptor family, with substitutions at the ortho or meta position of the benzyl (B1604629) group enhancing this affinity. nih.gov

5-HT2C Receptor

While the focus of many studies has been on the 5-HT1A and 5-HT2A receptors, the selectivity profile of related compounds suggests a weaker interaction with the 5-HT2C receptor. For instance, N-benzyl phenethylamines exhibit enhanced selectivity for 5-HT2A receptors versus 5-HT2C receptors. nih.gov

Dopamine (B1211576) Receptor (D) Interactions

Dopamine receptors are critical for motor control, motivation, and reward. nih.gov They are divided into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. nih.govnih.gov

D1, D2, and D3 Receptors

Studies on various N-phenylpiperazine analogs have revealed their binding affinities for D2 and D3 dopamine receptors. mdpi.com For example, the compound LS-3-134, which contains an N-phenylpiperazine moiety, binds with high affinity to the human D3 receptor (Ki = 0.17 nM) and displays over 150-fold selectivity against the D2 receptor. mdpi.com Another compound, WW-III-55, also shows high D3 versus D2 selectivity. mdpi.com The D1 receptor is the most abundant dopamine receptor in the central nervous system and is involved in memory, attention, and motor activity. nih.gov Conformationally restricted analogs of SKF38393, a D1-selective partial agonist, have been synthesized and tested for their affinity at D1-like and D2-like receptors. nih.gov

| Compound | D3 Receptor Ki (nM) | D3 vs. D2 Selectivity | Functional Activity |

|---|---|---|---|

| LS-3-134 | 0.17 | >150-fold | Partial agonist (35% efficacy) |

| WW-III-55 | ~20 | >800-fold | Strong partial agonist (67.6% efficacy) |

Adenosine Receptor (AR) Binding Affinity

Adenosine receptors, particularly the A3 subtype (A3AR), have emerged as important therapeutic targets for inflammatory and neurodegenerative diseases. nih.govunife.it

A3AR

Selective A3AR antagonists have been developed from various chemical classes, including flavonoids and 1,4-dihydropyridine (B1200194) derivatives. nih.gov For instance, MRS1191, a 1,4-dihydropyridine derivative, is a highly selective antagonist for human A3AR with a Ki value of 31 nM. nih.gov Another potent antagonist, MRS1220, a triazoloquinazoline, has a Ki value of 0.65 nM. nih.gov The development of selective A3AR ligands has been a significant focus of medicinal chemistry, leading to compounds with potential therapeutic applications. researchgate.netnih.govunifi.it

Histamine (B1213489) H3 Receptor Antagonism Studies

The histamine H3 receptor is primarily found in the brain and acts as an autoreceptor, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor are known to have stimulant and nootropic effects. wikipedia.org Several selective H3 antagonists have been developed, including clobenpropit, ciproxifan, and pitolisant. wikipedia.orgnih.govnewdrugapprovals.org A novel H3 receptor antagonist, N-(3,5-dichlorophenyl)-N'-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687), has shown high affinity for the rat and guinea pig H3 receptor with Ki values of 1.9 and 13 nM, respectively, and exhibits over 500-fold selectivity compared to other receptors. nih.govresearchgate.net

| Compound | H3 Receptor Ki (nM) - Rat | H3 Receptor Ki (nM) - Guinea Pig | Selectivity |

|---|---|---|---|

| SCH 79687 | 1.9 | 13 | >500-fold vs. other receptors |

Calcium-Sensing Receptor (CaSR) Modulation

The Calcium-Sensing Receptor (CaSR) is a G protein-coupled receptor that plays a crucial role in calcium homeostasis. nih.govnih.gov Arylalkylamine compounds have been identified as modulators of CaSR, suggesting a potential therapeutic application in diseases associated with CaSR dysregulation. google.com The CaSR is expressed in various tissues and is involved in a diverse set of cellular processes, including gene transcription, cell proliferation, and neuronal transmission. nih.gov

Enzyme Inhibition Studies

NAPE-PLD

N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is an enzyme that produces bioactive N-acylethanolamines. uniprot.orguniprot.orgwikipedia.org A high-throughput screening campaign led to the identification of new NAPE-PLD inhibitors. nih.gov These inhibitors are valuable tools for studying the physiological roles of NAPE-PLD. nih.gov

Topoisomerases

Topoisomerases are enzymes that regulate the topology of DNA. mdpi.com Some novel thiazole-containing oligopeptides have been shown to inhibit human DNA topoisomerase I. nih.gov The inhibitory effects of these compounds increase with the number of thiazole (B1198619) units. nih.gov Additionally, certain tyrosine kinase inhibitors and their analogs have been identified as potential inhibitors of human topoisomerase III beta. mdpi.comnih.gov

Modulating Neurotransmitter Systems (general in vitro observations)

The in vitro studies on this compound and related compounds indicate a broad interaction with various neurotransmitter systems. The engagement with serotonin and dopamine receptors suggests a potential to modulate serotonergic and dopaminergic neurotransmission. Furthermore, the antagonism of histamine H3 receptors can lead to an enhanced release of several excitatory neurotransmitters. wikipedia.org The inhibition of enzymes like NAPE-PLD can also indirectly influence neurotransmitter signaling by altering the levels of bioactive lipids that act on cannabinoid and other receptors. nih.gov

Effects on Cellular Pathways (in vitro mechanisms)

The chemical structure of this compound places it within the broader class of phenylpropylamines. drugbank.com Compounds in this class are known to interact with various biological targets, but specific data for the this compound derivative is not specified in the available literature.

Further research is required to determine the precise biochemical and cellular effects of this compound. Without dedicated in vitro studies, a detailed description of its interaction with cellular pathways remains uncharacterized.

Due to the lack of available data, a data table detailing the effects on cellular pathways cannot be provided at this time.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For N-(3-chlorophenyl)-N-propylamine, both gas and liquid chromatography are pivotal for its analysis in research settings.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing both qualitative and quantitative information.

The analysis of similar amine compounds, such as various nitrosamines, often utilizes GC-MS, demonstrating its suitability for this class of chemicals. edqm.eunih.gov The selection of appropriate GC-MS parameters is critical for achieving good resolution and sensitivity. For this compound, a typical method would involve a non-polar or medium-polarity capillary column and a temperature-programmed oven to ensure efficient separation from other potential components in the sample. The mass spectrometer would typically be operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for identification.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

| Gas Chromatograph (GC) | ||

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Separation of analytes based on volatility and polarity. |

| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Initial 60°C, ramp to 280°C at 10°C/min, hold for 5 min | To separate compounds with a wide range of boiling points. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | To create characteristic and reproducible fragmentation patterns. |

| Mass Range | 40-400 amu | To detect the molecular ion and key fragment ions of the analyte. |

| Ion Source Temp. | 230 °C | To maintain ions in the gas phase without thermal degradation. |

| Transfer Line Temp. | 280 °C | To prevent condensation of analytes between the GC and MS. |

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity and determining the concentration of non-volatile or thermally sensitive compounds. For this compound, HPLC offers a robust method for quantification in various research contexts. nih.gov The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.

A common HPLC method for an amine compound like this compound would be reversed-phase chromatography. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. By comparing the peak area of the analyte to that of a known standard, precise quantification can be achieved. nih.gov

Table 2: Representative HPLC Parameters for this compound Analysis

| Parameter | Setting | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid | Elutes the analyte from the column; acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity. |

| Detector | UV-Vis Detector | Measures the absorbance of the analyte for quantification. |

| Detection Wavelength | ~240 nm (estimated based on chromophore) | Wavelength at which the analyte exhibits maximum UV absorbance. |

Extraction and Sample Preparation Techniques for Complex Matrices in Research

When this compound is part of a complex mixture, such as in environmental or biological samples, an extraction and clean-up step is necessary prior to chromatographic analysis. americanlaboratory.comnih.gov This step isolates the target analyte from interfering substances, which can improve analytical sensitivity and protect the instrument.

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most common techniques. nih.gov LLE utilizes two immiscible liquid phases to separate a compound based on its relative solubility in each phase. SPE involves passing a liquid sample through a solid sorbent material that retains the analyte, which is then eluted with a small volume of a different solvent. americanlaboratory.com For an amine compound, cation-exchange SPE can be particularly effective, where the protonated amine at low pH binds to the sorbent and is later released by a high pH eluent. nih.gov

Table 3: Comparison of Common Extraction Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Simple, well-established. | Can be time-consuming, uses large volumes of organic solvents. americanlaboratory.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then selectively eluted. | More rapid and economical than LLE, higher selectivity possible, lower solvent use. americanlaboratory.com | Method development can be more complex. |

| Molecularly Imprinted Polymers (MIPs)-SPE | SPE using a custom-synthesized polymer with high selectivity for the target analyte. | Offers very high selectivity and cleaner extracts. americanlaboratory.comnih.gov | Higher cost, not commercially available for all compounds. |

Quality Control and Validation in Chemical Research Laboratories

To ensure that the analytical results for this compound are accurate and reliable, the chosen methods (GC-MS or HPLC) must be validated. edqm.euresearchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov This involves evaluating several key performance characteristics as defined by international guidelines. researchgate.netnih.gov

Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). researchgate.neta3p.org Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. a3p.org Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. a3p.org LOD is the lowest concentration of an analyte that can be reliably detected, and LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gova3p.org Rigorous adherence to these validation principles is a hallmark of quality control in any research laboratory. edqm.eu

Table 4: Key Analytical Method Validation Parameters

| Parameter | Description | Common Acceptance Criteria in Research |

| Accuracy | The closeness of test results to the true value. a3p.org | Recovery of 80-120% of the known amount. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. a3p.org | Relative Standard Deviation (RSD) ≤ 15%. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net | No interference at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. a3p.org | Correlation coefficient (r²) ≥ 0.99. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov | Signal-to-Noise ratio of 3:1. nih.gov |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. a3p.org | Signal-to-Noise ratio of 10:1. nih.gov |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. a3p.org | No significant change in results with minor variations in method parameters. |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The chemical synthesis of N-aryl amines is undergoing a significant transformation, moving away from traditional methods towards more sustainable and environmentally friendly processes. The synthesis of N-(3-chlorophenyl)-N-propylamine, conventionally achieved through methods like the reductive amination of 3-chloroaniline (B41212) with propanal, is a prime candidate for the application of green chemistry principles.

Future research is focused on several key areas:

Catalytic Systems: A major thrust is the replacement of stoichiometric reagents with catalytic methods. frontiersin.org The development of heterogeneous catalysts, particularly those based on earth-abundant, non-noble metals like cobalt and nickel, is a significant trend. frontiersin.orgresearchgate.net For instance, cobalt-nitrogen (Co-Nx) catalysts have shown high activity for the reductive amination of carbonyl compounds with nitro compounds under milder conditions. researchgate.net Similarly, nickel nanoparticles have been used to catalyze reductive aminations using isopropanol (B130326) as a hydrogen source, offering a more sustainable alternative to metal hydrides. organic-chemistry.org Platinum nanowire catalysts have also demonstrated high efficiency in the reductive alkylation of aldehydes with secondary amines under mild, eco-friendly conditions. researchgate.net

One-Pot and Domino Reactions: Efficiency is being enhanced through one-pot or "domino" reactions where multiple synthetic steps are combined without isolating intermediates. The direct reductive coupling of a nitro-precursor like 1-chloro-3-nitrobenzene (B92001) with propanal represents a highly atom-economical route. frontiersin.org This approach, combining the reduction of the nitro group, condensation with the aldehyde, and subsequent imine reduction in a single process, is a key goal of green synthesis. researchgate.net

Sustainable Solvents and Reagents: Research is exploring the use of greener solvents, such as water or biomass-derived alcohols, to replace volatile organic compounds. researchgate.netrsc.org The use of molecular hydrogen (H₂) as a clean reductant is preferred, and transfer hydrogenation, which uses safe hydrogen donors like formic acid or isopropanol, also presents a valuable strategy. frontiersin.orgnih.gov Some methods even aim for solvent-free conditions, further reducing environmental impact. organic-chemistry.org

These green methodologies promise to make the synthesis of this compound and its derivatives not only more environmentally benign but also more efficient and cost-effective. frontiersin.orgresearchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical design by enabling rapid, large-scale virtual screening and prediction of molecular properties. nih.govzenodo.org For a compound like this compound, these computational tools can accelerate the design of new analogues with optimized activity and predict their structure-activity relationships (SAR).

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are a cornerstone of computational chemistry, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. plos.orgnih.gov By applying ML algorithms such as Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANNs) to a dataset of this compound analogues and their measured activities, researchers can build robust predictive models. researchgate.netresearchgate.net These models can then be used to virtually screen new, unsynthesized compounds, prioritizing those with the highest predicted potency. nih.gov

De Novo Design and Generative AI: Generative AI models can design entirely new molecules. nih.gov By training these models on the structural rules of known active compounds and desired property endpoints, they can propose novel chemical structures related to this compound that are tailored for specific biological targets.

Bioactivity and Property Prediction: Deep learning and other ML techniques can predict a compound's activity against specific protein targets or its broader phenotypic effects from its chemical structure alone. nih.govplos.org By leveraging large biological datasets like ChEMBL, models can be trained to predict if analogues of this compound are likely to be active against a particular target class, such as kinases or G-protein-coupled receptors. plos.orggithub.com This allows for the computational repurposing of compounds and the identification of potential new therapeutic areas.

Below is an interactive table summarizing common AI/ML methods and their potential application in the study of this compound.

| AI/ML Method | Description | Application to this compound | Potential Outcome |

| Random Forest (RF) | An ensemble learning method using multiple decision trees to improve prediction accuracy. researchgate.net | Develop QSAR models based on a training set of analogues. researchgate.net | Predict the biological activity of new derivatives; identify key structural features for activity. |

| Support Vector Machine (SVM) | A classification algorithm that finds a hyperplane to separate data points into different classes (e.g., active vs. inactive). nih.gov | Classify novel compounds as likely binders or non-binders to a specific target. | Prioritize compounds for synthesis and in vitro screening. |

| Artificial Neural Networks (ANNs) | Computing systems inspired by biological neural networks, capable of modeling complex, non-linear relationships. zenodo.orgnih.gov | Predict bioactivity from molecular descriptors or fingerprints. plos.org | Create highly accurate predictive models for compound activity and properties. |

| Deep Learning | A class of ANNs with multiple layers (deep neural networks) that can learn from vast amounts of data. nih.gov | Analyze complex data from high-throughput screens (e.g., imaging, gene expression) to predict compound effects. nih.gov | Uncover novel mechanisms of action and predict polypharmacology. |

Exploration of Novel Biochemical Targets and Therapeutic Areas (in vitro)

While the specific molecular targets of this compound are not extensively defined, research on structurally related compounds provides a logical starting point for in vitro investigation. Studies on other 3-substituted propylamines suggest a potential mechanism of action involving enzymatic oxidation. nih.gov

A study investigating the cytotoxicity of various 3-substituted propylamines in cell culture found that their effects could be linked to oxidative deamination by bovine plasma amine oxidase. nih.gov This enzymatic reaction can lead to the formation of aldehydes, such as acrolein, which are known to be cytotoxic. nih.gov This suggests that a primary area for investigation would be the interaction of this compound with various amine oxidases.

Future in vitro research should therefore focus on:

Enzyme Interaction Assays: Testing the compound as a substrate or inhibitor for a panel of human amine oxidases, including monoamine oxidases (MAO-A and MAO-B) and diamine oxidases (DAO).

Metabolite Identification: Identifying the metabolic products of this compound when incubated with liver microsomes or specific recombinant enzymes to confirm the generation of the corresponding propanal derivative.

Cell-Based Assays: Using cultured cells to measure the downstream effects of enzymatic oxidation, such as the generation of reactive oxygen species (ROS), induction of apoptosis, or changes in cell viability, and determining if these effects can be prevented by inhibitors of amine oxidases. nih.gov

The table below outlines potential biochemical targets and the rationale for their investigation.

| Potential Target Class | Specific Examples | Rationale for Investigation | Therapeutic Relevance |

| Amine Oxidases | Monoamine Oxidase A/B (MAO-A/B), Diamine Oxidase (DAO) | Related 3-substituted propylamines are substrates for plasma amine oxidase, leading to cytotoxic aldehyde formation. nih.gov | Neurology (MAO inhibitors are used for depression/Parkinson's), Inflammation, Oncology. |

| Cellular Stress Pathways | NRF2 activation, Apoptosis pathways (e.g., Caspases) | The potential formation of reactive aldehydes can induce cellular stress and programmed cell death. nih.gov | Oncology, Neurodegenerative Diseases. |

Role as a Chemical Biology Tool for Mechanistic Studies

Beyond any direct therapeutic potential, this compound can serve as a valuable chemical biology tool or probe to dissect complex biological processes in vitro. Its defined structure allows for the systematic study of enzyme function and cellular pathways.

Emerging applications in this area include:

Probing Amine Oxidase Specificity: By comparing the metabolism and cellular effects of this compound with its various structural isomers (e.g., 2-chloro and 4-chloro analogues) and related N-alkyl chains (e.g., N-ethyl, N-butyl), researchers can map the substrate-binding pocket of specific amine oxidases.

Investigating Aldehyde-Induced Cytotoxicity: If this compound is confirmed to be a substrate for an intracellular amine oxidase, it could be used as a tool to generate a specific aldehyde (3-chlorophenylamino)propanal directly within cells. This would allow for the study of aldehyde-specific signaling and toxicity, decoupling it from the effects of externally added, and often less permeable, aldehydes. nih.gov

Development of Activity-Based Probes: The propylamine (B44156) scaffold could be modified to create activity-based probes. By incorporating a reactive "warhead" and a reporter tag (like a fluorophore or biotin), researchers could design molecules that covalently bind to the active site of the metabolizing enzyme, allowing for its identification, visualization, and quantification in complex biological samples.

Through these applications, this compound can transition from being solely a subject of study to a tool that facilitates broader biological discovery.

常见问题

Basic: What are the recommended synthetic routes for N-(3-chlorophenyl)-N-propylamine, and how can purity be optimized?

Methodological Answer:

- Nucleophilic Substitution: React 3-chlorophenylamine with 1-bromopropane in the presence of a base (e.g., KCO) under reflux in a polar aprotic solvent (e.g., DMF). Monitor reaction progress via TLC or GC-MS.

- Reductive Amination: Condense 3-chloroacetophenone with propylamine using NaBH or NaBHCN as a reducing agent. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Purity Optimization: Use recrystallization from ethanol/water mixtures or high-vacuum distillation (if thermally stable). Validate purity via H NMR (absence of extraneous peaks) and HPLC (≥98% area under the curve) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- H/C NMR: Identify aromatic protons (δ 6.8–7.4 ppm for chlorophenyl group) and propyl chain signals (δ 0.9–1.6 ppm for CH, δ 2.4–3.1 ppm for NH-CH). Use DEPT-135 to distinguish CH, CH, and CH groups.

- Mass Spectrometry (EI-MS): Look for molecular ion [M+H] at m/z 184.6 (CHClN). Fragmentation patterns (e.g., loss of propyl group or Cl) confirm structure.

- FT-IR: Confirm N-H stretching (~3300 cm) and C-Cl absorption (~550–850 cm).

- HPLC: Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity and stability .

Advanced: How can crystallographic disorder in this compound be resolved during X-ray structure determination?

Methodological Answer:

- Data Collection: Use a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion.

- Refinement in SHELXL: Apply "PART" instructions to model disordered propyl chains or chlorophenyl rings. Use ISOR/SADI restraints to stabilize anisotropic displacement parameters.

- Validation: Check ADPs (anisotropic displacement parameters) and R/wR values (<5%). Visualize with ORTEP-3 to confirm geometry (bond lengths/angles within 2σ of expected values) .

Advanced: How to investigate regioselectivity in electrophilic aromatic substitution (EAS) reactions on the chlorophenyl group?

Methodological Answer:

- Computational Modeling: Use DFT (e.g., Gaussian 16) to calculate Fukui indices and electrostatic potential maps. Compare activation energies for substitution at ortho, meta, and para positions.

- Experimental Validation: Perform nitration (HNO/HSO) or bromination (Br/FeBr) and analyze product ratios via H NMR or LC-MS.

- Kinetic Studies: Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy to determine rate constants .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use in a fume hood with proper ventilation.

- Storage: Keep in amber glass bottles under inert gas (N/Ar) at 2–8°C to prevent degradation.

- Spill Management: Neutralize with 10% acetic acid, absorb with vermiculite, and dispose as hazardous waste (EPA/DOT guidelines).

- First Aid: For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Consult SDS for antidotes .

Advanced: How to design a molecular docking study to evaluate this compound as a potential dopamine receptor ligand?

Methodological Answer:

- Target Preparation: Download dopamine receptor (e.g., D2R, PDB ID: 6CM4) from RCSB PDB. Remove water molecules and add polar hydrogens.

- Ligand Preparation: Optimize the compound’s geometry at the B3LYP/6-31G* level. Generate conformers using OMEGA (OpenEye).

- Docking Software: Use AutoDock Vina or Schrödinger Glide. Set grid box to encompass the active site (coordinates: x=20, y=30, z=25; size=25 Å).

- Analysis: Rank poses by binding energy (ΔG < −6 kcal/mol). Validate with MM-GBSA free energy calculations .

Advanced: How to resolve conflicting NMR data for this compound in different solvent systems?

Methodological Answer:

- Solvent Effects: Compare spectra in CDCl, DMSO-d, and CDOD. Note solvent-induced shifts (e.g., NH proton broadening in DMSO).

- Variable Temperature NMR: Acquire spectra from 25°C to 60°C to detect dynamic processes (e.g., rotameric equilibria in the propyl chain).

- 2D Experiments: Perform H-C HSQC and HMBC to resolve overlapping signals. Use NOESY to confirm spatial proximity of aromatic and aliphatic protons .

Advanced: What strategies mitigate degradation of this compound in long-term stability studies?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV (210 nm).

- Antioxidants: Add 0.1% BHT or ascorbic acid to inhibit oxidation.

- Lyophilization: For aqueous solutions, freeze-dry and store under vacuum.

- Degradation Pathway Analysis: Use LC-QTOF-MS to identify breakdown products (e.g., dechlorinated or oxidized species) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。